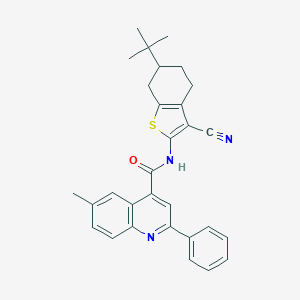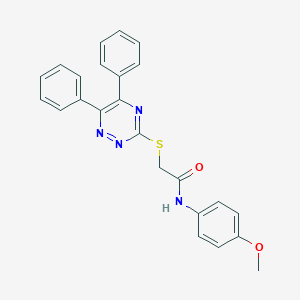![molecular formula C25H22N4O2 B409858 1-ethyl-7,8-bis(methyloxy)-3-phenyl-5-pyridin-3-yl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B409858.png)
1-ethyl-7,8-bis(methyloxy)-3-phenyl-5-pyridin-3-yl-3H-pyrazolo[3,4-c]isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethyl-7,8-bis(methyloxy)-3-phenyl-5-pyridin-3-yl-3H-pyrazolo[3,4-c]isoquinoline is a complex organic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to an isoquinoline moiety, with additional substituents such as ethyl, phenyl, pyridinyl, and dimethoxy groups. The presence of these diverse functional groups makes this compound an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
The synthesis of 1-ethyl-7,8-bis(methyloxy)-3-phenyl-5-pyridin-3-yl-3H-pyrazolo[3,4-c]isoquinoline typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate β-diketone or β-ketoester.
Construction of the isoquinoline moiety: This step often involves the Pictet-Spengler reaction, where an arylamine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of substituents: The ethyl, phenyl, pyridinyl, and dimethoxy groups are introduced through various substitution reactions, such as Friedel-Crafts alkylation or acylation, nucleophilic aromatic substitution, and others.
Analyse Chemischer Reaktionen
1-ethyl-7,8-bis(methyloxy)-3-phenyl-5-pyridin-3-yl-3H-pyrazolo[3,4-c]isoquinoline undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or other reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Common reagents include halogens, nitrating agents, and sulfonating agents.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, using boron reagents and palladium catalysts.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various hydrogenated forms of the compound.
Wissenschaftliche Forschungsanwendungen
1-ethyl-7,8-bis(methyloxy)-3-phenyl-5-pyridin-3-yl-3H-pyrazolo[3,4-c]isoquinoline has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may find applications in the development of new materials, such as organic semiconductors or dyes.
Wirkmechanismus
The mechanism of action of 1-ethyl-7,8-bis(methyloxy)-3-phenyl-5-pyridin-3-yl-3H-pyrazolo[3,4-c]isoquinoline is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease processes.
Receptor Binding: It may bind to certain receptors, modulating their activity and leading to therapeutic effects.
Signal Transduction: The compound could affect intracellular signaling pathways, altering cellular responses.
Vergleich Mit ähnlichen Verbindungen
1-ethyl-7,8-bis(methyloxy)-3-phenyl-5-pyridin-3-yl-3H-pyrazolo[3,4-c]isoquinoline can be compared with other similar compounds, such as:
Pyrazoloquinolines: These compounds share the pyrazole-isoquinoline core structure but differ in their substituents.
Quinoline Derivatives: Compounds like quinine and chloroquine have a quinoline core and are known for their antimalarial properties.
Pyrazole Derivatives: These include various pyrazole-based drugs with anti-inflammatory and analgesic activities.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C25H22N4O2 |
|---|---|
Molekulargewicht |
410.5g/mol |
IUPAC-Name |
1-ethyl-7,8-dimethoxy-3-phenyl-5-pyridin-3-ylpyrazolo[3,4-c]isoquinoline |
InChI |
InChI=1S/C25H22N4O2/c1-4-20-23-18-13-21(30-2)22(31-3)14-19(18)24(16-9-8-12-26-15-16)27-25(23)29(28-20)17-10-6-5-7-11-17/h5-15H,4H2,1-3H3 |
InChI-Schlüssel |
MJFXBPCJBWUFAM-UHFFFAOYSA-N |
SMILES |
CCC1=NN(C2=C1C3=CC(=C(C=C3C(=N2)C4=CN=CC=C4)OC)OC)C5=CC=CC=C5 |
Kanonische SMILES |
CCC1=NN(C2=C1C3=CC(=C(C=C3C(=N2)C4=CN=CC=C4)OC)OC)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B409779.png)

![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B409784.png)
![2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B409787.png)
![6-Bromo-3-[2-(4-dimethylamino-phenyl)-thiazolidine-3-carbonyl]-chromen-2-one](/img/structure/B409789.png)
![2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B409790.png)
![5-(2-Chlorophenyl)-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B409792.png)
![N-(4-chlorophenyl)-2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B409793.png)
![4-[5-(2-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenyl methyl ether](/img/structure/B409795.png)
![2-(4-Fluorophenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B409797.png)
![9-Bromo-5-(4-bromophenyl)-5-methyl-2-naphthalen-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B409798.png)
![5-(4-Ethoxyphenyl)-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B409799.png)
